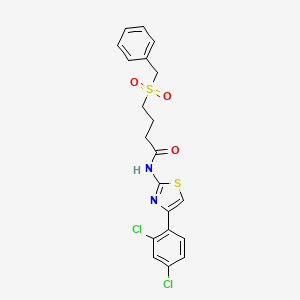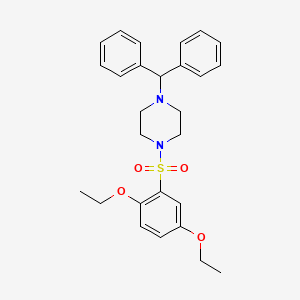![molecular formula C20H23ClN4O5 B2602369 N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-94-5](/img/structure/B2602369.png)
N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability.科学的研究の応用
Synthesis and Chemical Properties
The compound is related to various heterocyclic compounds that have been synthesized for exploring their chemical properties and potential biological activities. For example, novel pyrazolopyrimidines derivatives have been synthesized as potential anticancer and anti-5-lipoxygenase agents, highlighting the interest in this class of compounds for therapeutic applications (Rahmouni et al., 2016). Furthermore, the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has been reported, indicating the versatility of pyrimidine derivatives in generating diverse molecular architectures for various scientific applications (Bakhite et al., 2005).
Biological Activities
Compounds with structures similar to the one have been evaluated for their biological activities, including anticancer, anti-inflammatory, and analgesic properties. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020). Additionally, novel pyridothienopyrimidines and related fused systems have been synthesized, highlighting the ongoing interest in exploring the therapeutic potential of pyrimidine derivatives (Bakhite et al., 2005).
Antimicrobial and Antiviral Properties
Research on pyrimidine derivatives has also extended to their antimicrobial and antiviral properties. The synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin has shown the effect of certain 4- and 4,6-substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines, demonstrating the compound class's potential in antiviral therapy (Renau et al., 1996).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.
将来の方向性
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that need further investigation.
I hope this helps! If you have more specific questions about each of these steps, feel free to ask!
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O5/c1-23-18-13(19(27)24(2)20(23)28)11-15(25(18)8-5-9-29-3)17(26)22-14-10-12(21)6-7-16(14)30-4/h6-7,10-11H,5,8-9H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPOUSBLVQYZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)
![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2602288.png)
![2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2602289.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2602290.png)
![3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2602291.png)
![2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2602292.png)

![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)
![ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2602302.png)
![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)


![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)